CL2A-SN-38 dichloroacetic acid
Description
Overview of Antibody-Drug Conjugate (ADC) Modalities in Targeted Therapy Research
ADCs represent a revolutionary class of therapeutics that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs. google.comaacrjournals.orgnih.gov This targeted approach aims to maximize the efficacy of the chemotherapy agent while minimizing its exposure to healthy tissues, thus reducing the systemic side effects often associated with traditional chemotherapy. biomol.comglpbio.com The fundamental structure of an ADC consists of three main components: a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. google.comtandfonline.com
Evolution of ADC Constructs and Design Principles in Preclinical Oncology
The development of ADCs has undergone a significant evolution since the initial concept of a "magic bullet". tandfonline.com Early, first-generation ADCs faced challenges related to the stability of the linker, the potency of the payload, and the homogeneity of the final conjugate. aacrjournals.orgtandfonline.com These early constructs often resulted in premature release of the drug in circulation and had a variable number of drug molecules attached to each antibody, leading to inconsistent efficacy and toxicity. aacrjournals.org
Subsequent generations of ADCs have incorporated more sophisticated design principles. nih.gov This includes the development of more stable linkers, the use of more potent payloads, and the implementation of site-specific conjugation technologies. These advancements have led to ADCs with improved therapeutic windows, greater stability in the bloodstream, and more consistent drug-to-antibody ratios (DARs). google.comnih.gov Preclinical oncology research now focuses on fine-tuning each component of the ADC to optimize its performance against specific cancer types. aacrjournals.org
Role of Linker Technologies in ADC Stability and Payload Release Kinetics
The linker is a critical component that profoundly influences the stability, efficacy, and safety of an ADC. nih.govnih.gov Its primary roles are to keep the cytotoxic payload attached to the antibody while it circulates in the bloodstream and to facilitate the release of the payload once the ADC has reached its target cancer cell. nih.govbroadpharm.com There are two main types of linkers: cleavable and non-cleavable. nih.govbiochempeg.com
Cleavable linkers are designed to be broken by specific conditions present within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. nih.govbiochempeg.com The CL2A linker in CL2A-SN-38 is a type of cleavable linker. broadpharm.commedchemexpress.com
Non-cleavable linkers remain intact, and the payload is released only after the entire antibody is degraded within the lysosome of the cancer cell. biochempeg.comnih.gov
The choice of linker technology has a direct impact on the payload release kinetics. A well-designed linker ensures that the payload is released in a controlled and efficient manner at the intended site of action, thereby maximizing its therapeutic effect while minimizing off-target toxicity. nih.govnih.gov The stability of the linker in circulation is paramount to prevent premature drug release, which can lead to systemic toxicity. nih.gov
Significance of Cytotoxic Payloads in ADC Efficacy: Focus on Topoisomerase I Inhibitors
The cytotoxic payload is the component of the ADC responsible for killing the cancer cells. The ideal payload is highly potent, as only a small amount can be delivered to the tumor by each antibody. Topoisomerase I inhibitors have emerged as a significant class of payloads for ADCs due to their potent anti-tumor activity. Current time information in Bangalore, IN.medchemexpress.com These agents have demonstrated efficacy in a variety of solid tumors. medchemexpress.comdrugbank.com The use of topoisomerase I inhibitors as payloads in ADCs has led to the development of successful therapies. Current time information in Bangalore, IN.aacrjournals.org
Contextualizing SN-38 as a Potent Topoisomerase I Inhibitor
SN-38 is the active metabolite of the chemotherapy drug irinotecan (B1672180) and is a highly potent inhibitor of topoisomerase I. medchemexpress.commedchemexpress.com It is estimated to be 100 to 1,000 times more potent than its parent drug, irinotecan. sigmaaldrich.com
Mechanism of Topoisomerase I Inhibition and DNA Damage Response
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It functions by creating transient single-strand breaks in the DNA, which allows the DNA to unwind and relieve torsional stress. biochempeg.commedchemexpress.com Once the DNA has relaxed, the enzyme re-ligates the break.
SN-38 exerts its cytotoxic effect by binding to the complex formed between topoisomerase I and DNA. medchemexpress.commedchemexpress.com This binding stabilizes the complex and prevents the re-ligation of the DNA strand. medchemexpress.com As the replication fork advances and collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks. medchemexpress.comfrontiersin.org This accumulation of DNA damage triggers a cellular DNA damage response, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis). frontiersin.org
Challenges Associated with SN-38 Delivery and Stability
Despite its high potency, the clinical use of free SN-38 is hampered by several challenges. A primary issue is its poor aqueous solubility, which makes it difficult to administer intravenously. drugbank.comnih.gov
Another significant challenge is the instability of SN-38's active lactone ring. At physiological pH (around 7.4), the lactone ring is susceptible to hydrolysis, converting it into an inactive carboxylate form. drugbank.comnih.gov This instability reduces the amount of active drug that can reach the tumor site.
The development of ADCs like those utilizing the CL2A-SN-38 linker-drug conjugate is a strategic approach to overcome these challenges. By incorporating SN-38 into an ADC, its delivery is targeted, and the payload is protected within the conjugate until it reaches the tumor microenvironment, where the linker is designed to release the active form of the drug. nih.govnih.gov Preclinical studies with an anti-Trop-2 antibody conjugated to CL2A-SN-38 have shown significant antitumor effects in various human cancer xenograft models. nih.govaacrjournals.org
Rationale for CL2A Linker Utilization in SN-38 Conjugates
The development of effective ADCs hinges on the judicious selection of each component: the antibody, the cytotoxic payload, and the linker. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with broad anti-tumor activity. However, its clinical utility as a standalone agent is hampered by poor water solubility and significant toxicity. medchemexpress.com The CL2A linker was specifically designed to overcome these challenges by enabling the targeted delivery of SN-38.
The CL2A linker is a moderately stable, pH-sensitive linker. nih.gov Research has shown that linkers with intermediate stability can provide a better therapeutic response compared to those that are either too stable or not stable enough. nih.gov This intermediate stability is a key feature of the CL2A linker platform. The linkage between the CL2A linker and SN-38 is designed to be sensitive to acidic conditions, allowing for the detachment of SN-38 at a controlled rate of about 50% per day in the body. medchemexpress.com This pH sensitivity facilitates the release of the payload in the tumor microenvironment, which is often more acidic than normal tissues. researchgate.netnih.gov
A notable aspect of the CL2A linker's development is its evolution from a precursor, the CL2 linker. The CL2A derivative was created by removing a phenylalanine residue from the CL2 structure. This modification was implemented to simplify the synthesis process and improve manufacturing yields and product quality, without negatively impacting the rate of SN-38 release. biosynth.com
The design of cleavable linkers is a cornerstone of modern ADC development, aiming to ensure the ADC remains intact in systemic circulation and releases its payload efficiently at the tumor site. researchgate.net Ideally, a linker should be stable in the bloodstream to prevent premature drug release and associated systemic toxicity, but readily cleaved within the tumor environment. researchgate.net
Cleavable linkers can be categorized based on their cleavage mechanism, such as enzyme-cleavable or chemically-cleavable linkers. The CL2A linker falls into the latter category, utilizing a pH-sensitive benzyl (B1604629) carbonate bond that connects to the lactone ring of SN-38. chemicalbook.com This design allows for the release of SN-38 in an acidic environment. chemicalbook.com The CL2A linker also incorporates a short polyethylene (B3416737) glycol (PEG) segment, which aids in the solubility of the conjugate. chemicalbook.comcaymanchem.com This is particularly important for hydrophobic payloads like SN-38, as it allows a higher number of drug molecules to be attached to the antibody without causing aggregation. chemicalbook.comresearchgate.net
The stability of the linker is a critical parameter that must be optimized. Studies have shown that for SN-38, a linker with intermediate stability, releasing the drug over 1-2 days, is more effective than highly stable or very labile linkers. This controlled release is thought to contribute to the "bystander effect," where the released, membrane-permeable SN-38 can kill not only the target cancer cell but also adjacent tumor cells that may not express the target antigen. nih.govcaymanchem.comnih.gov
The nomenclature "CL2A-SN-38 (dichloroacetic acid salt)" indicates that dichloroacetic acid is present as a salt form of the drug-linker conjugate. researchgate.netbiomol.comglpbio.comcreative-biolabs.comgoogleapis.com The molecular formula is represented as C73H97N11O22 • XC2H2Cl2O2, confirming that dichloroacetic acid is not an integral covalent component of the CL2A linker itself but rather a counter-ion in the final solid formulation. biomol.comcreative-biolabs.com
From a synthetic and formulation perspective, the use of a salt form can be crucial for improving the stability, solubility, and handling of a pharmaceutical compound. The synthesis of the CL2A-SN-38 conjugate is a multi-step process. caymanchem.comfigshare.com A European patent describes a method for producing CL2A-SN-38 which involves reacting a penultimate intermediate with a mixture of dichloroacetic acid and anisole. mdpi.comrsc.org This suggests that dichloroacetic acid is introduced during the final stages of synthesis or purification, likely to facilitate the isolation and stabilization of the final product as a solid. researchgate.net The final product is soluble in methanol (B129727), a common solvent for such compounds. biomol.comgoogleapis.com
The table below summarizes the key components and their roles in the CL2A-SN-38 dichloroacetic acid conjugate.
| Component | Role |
| SN-38 | Potent topoisomerase I inhibitor (cytotoxic payload) |
| CL2A Linker | Connects antibody to SN-38, provides controlled release |
| pH-Sensitive Carbonate Bond | Allows for cleavage in the acidic tumor microenvironment |
| PEG Spacer | Enhances solubility and reduces aggregation |
| Maleimide (B117702) Group | Allows for conjugation to cysteine residues on the antibody |
| Dichloroacetic Acid | Forms a salt with the conjugate, likely for formulation and stability |
Current State of Research on this compound Conjugates
Research on CL2A-SN-38 has primarily focused on its incorporation into ADCs for the treatment of various cancers. The most prominent example is sacituzumab govitecan (Trodelvy®), an ADC where CL2A-SN-38 is conjugated to a humanized anti-Trop-2 antibody (hRS7). caymanchem.comnih.gov This ADC has received regulatory approval for treating certain types of breast and urothelial cancers. nih.govnih.gov
Preclinical studies have demonstrated the efficacy of CL2A-SN-38-based ADCs in a range of cancer models. For instance, CL2A-SN-38 linked to the hRS7 antibody has shown cytotoxicity against various cancer cell lines, including pancreatic, lung, and colon cancer cells. biomol.comgoogleapis.com In animal xenograft models, these ADCs have been shown to significantly reduce tumor growth. biomol.comgoogleapis.com Another area of investigation has been the conjugation of CL2A-SN-38 to other antibodies, such as trastuzumab, for potential new therapeutic applications. chemicalbook.com
However, a significant knowledge gap remains regarding the precise contribution of the pH-sensitive carbonate bond to the release of SN-38 and the resulting cytotoxic potency. chemicalbook.com Some studies have produced counterintuitive results, suggesting that pH-induced cleavage might not be the sole or even primary release mechanism when the conjugate is bound to an antibody. chemicalbook.com Therefore, further investigations are ongoing to more accurately determine the role of the carbonate bond in SN-38 release and its impact on the ADC's effectiveness. chemicalbook.com
Another area of active research is understanding the interplay between the ADC's properties—such as dosing, drug-to-antibody ratio, and linker stability—and its ability to penetrate tumor tissue and be internalized by cancer cells. While the CL2A linker's design allows for high drug loading and good solubility, optimizing these parameters for different tumor types and targets remains an important research objective.
The table below presents some of the preclinical research findings for CL2A-SN-38 conjugates.
| Cell Line | Cancer Type | ADC | IC50 (nM) | Reference |
| Calu-3 | Lung Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
| COLO 205 | Colon Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
| Capan-1 | Pancreatic Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
| PC3 | Prostate Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
| SK-MES-1 | Lung Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
| BxPC-3 | Pancreatic Cancer | hRS7-CL2A-SN-38 | 1.95 - 23.14 | biomol.comgoogleapis.com |
Structure
2D Structure
Properties
Molecular Formula |
C77H101Cl4N11O26 |
|---|---|
Molecular Weight |
1738.5 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1 |
InChI Key |
WWSNNYDLXHTRLZ-JGQYWRMXSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization of Cl2a Sn 38 Dichloroacetic Acid
Detailed Synthetic Routes for CL2A-SN-38 Formation
The synthesis of the CL2A-SN-38 conjugate involves a series of intermediate compounds. A key step in the process is the protection of reactive functional groups on the SN-38 molecule to ensure selective reactions. For instance, in related syntheses, the 10-hydroxyl group of SN-38 is often protected with a group like tert-Butyldimethylsilyl (TBDMS) to prevent unintended side reactions. google.com The solvent used during these steps is critical for yield and purity; dichloromethane (B109758) (DCM) has been found to be a more effective solvent than dimethylformamide (DMF) in certain steps, as it simplifies the removal process post-reaction. google.com
The CL2A linker itself is a multi-component molecule that includes a polyethylene (B3416737) glycol (PEG) segment to improve water solubility, a pH-sensitive cleavage site, and a maleimide (B117702) group for eventual conjugation to an antibody. broadpharm.com The synthesis involves building this linker piece by piece and then activating it for attachment to the protected SN-38 precursor. A patent describing the synthesis highlights a detailed reaction scheme involving multiple intermediates, emphasizing the importance of purification at each stage to achieve a high-purity final product. google.com For example, one improved protocol avoids exposing a key intermediate to triphenylphosphine, which was found to cause instability. google.com
The conjugation of the CL2A linker to SN-38 is a critical step that defines the stability and release characteristics of the payload. The linker is attached to the 20-hydroxyl group of SN-38's lactone ring via a pH-sensitive benzyl (B1604629) carbonate bond. google.com This specific placement is intentional, as it helps to stabilize the lactone ring, which is essential for the cytotoxic activity of SN-38. google.com
The reaction to form this carbonate linkage typically involves reacting the protected SN-38 with an activated form of the linker. In a related synthesis, cesium carbonate is used as a base to facilitate the reaction between a brominated linker precursor and the hydroxyl group of SN-38 in an anhydrous DMF solvent. nih.gov Once the linker is successfully attached to SN-38, any protecting groups, such as the TBDMS group on the 10-position, are removed to yield the final CL2A-SN-38 conjugate. nih.gov
Dichloroacetic acid (DCA) plays a crucial role in the final formulation of the CL2A-SN-38 compound by forming a salt. caymanchem.comglpbio.com In pharmaceutical chemistry, converting a molecule into a salt is a common strategy to improve its stability, solubility, and handling properties. publisso.de The basic nitrogen atoms present in the CL2A-SN-38 structure can react with an acid, like dichloroacetic acid, in an acid-base reaction to form a stable salt. The resulting dichloroacetate (B87207) salt form of CL2A-SN-38 is the product that is typically supplied for further use, such as conjugation to a monoclonal antibody. caymanchem.comcaymanchem.com
While specific protocols for the salt formation of CL2A-SN-38 are proprietary, the general chemical principles for creating a dichloroacetate salt are well-established. Typically, this involves reacting the free base form of the target molecule (CL2A-SN-38) with dichloroacetic acid in a suitable solvent.
A general procedure for forming a salt involves dissolving the acid in a solvent, often aqueous, and treating it with a base. chemicalbook.com For instance, sodium dichloroacetate can be synthesized by dissolving dichloroacetic acid in water and adding a stoichiometric amount of sodium hydroxide, followed by stirring at room temperature. chemicalbook.com The final salt product is then isolated by removing the solvent under vacuum and purifying the resulting solid, often through recrystallization from a solvent system like methanol (B129727) and dichloromethane to achieve high purity. google.comgoogle.com A similar acid-base reaction would occur between the basic sites on the CL2A-SN-38 molecule and dichloroacetic acid to yield the final salt product.
Role of Dichloroacetic Acid in the Final Salt Formulation or Synthesis Protocol
Chemical Characterization Techniques in Research
Confirming the identity and purity of the synthesized CL2A-SN-38 dichloroacetic acid is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic methods are fundamental to verifying that the correct chemical structure has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (Proton NMR) is a primary technique used to confirm the structure of the CL2A-SN-38 conjugate. google.com The spectrum provides detailed information about the chemical environment of all the hydrogen atoms in the molecule, allowing chemists to verify that the linker has been correctly conjugated to SN-38 and that all components of the molecule are present in the correct arrangement. broadpharm.com
Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound and to assess its purity. google.comnih.govnih.gov The mass spectrometer provides a precise mass-to-charge ratio, which can be compared against the calculated theoretical mass of the this compound salt to confirm its identity. medkoo.complos.org LC-MS is also invaluable for detecting and quantifying any impurities or side products from the synthesis. lcms.czrsc.org
The table below summarizes the key chemical properties and characterization data for the compound.
| Property | Data | Source(s) |
| Compound Name | CL2A-SN-38 (dichloroacetic acid salt) | caymanchem.comglpbio.com |
| Molecular Formula | C₇₃H₉₇N₁₁O₂₂ • C₂H₂Cl₂O₂ (variable stoichiometry) | caymanchem.combiomol.com |
| Formula Weight | ~1480.6 g/mol (free base) | caymanchem.combiomol.com |
| Structural Confirmation | ¹H NMR | google.com |
| Purity & Identity | LC-MS | google.complos.org |
Chromatographic Methods for Purity Assessment in Research Batches
The purity of research and manufacturing batches of the drug-linker conjugate CL2A-SN-38 is critical for ensuring consistency and reliability in the subsequent production of Antibody-Drug Conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal analytical techniques employed for this purpose. These methods are essential for both qualitative and quantitative assessment, confirming the identity, purity, and stability of the conjugate.
Research findings indicate that for the synthesis of CL2A-SN-38, which can be a complex 10-step process, products from each step are characterized by LC-MS to ensure the correct molecular weight is achieved before proceeding to the next step. creative-biolabs.com The final CL2A-SN-38 product is rigorously tested to confirm a purity level of greater than 95% by LC-MS. creative-biolabs.com
The typical setup for purity analysis involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. While specific parameters for CL2A-SN-38 are often proprietary, methods developed for its payload, SN-38, provide a framework for the chromatographic conditions used. nih.gov These methods are validated to be specific, accurate, and precise for their intended use. nih.gov
Table 1: Representative HPLC Parameters for Analysis of SN-38 and Related Compounds
| Parameter | Specification | Purpose |
| Column | C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov | Stationary phase for separating the compound from impurities based on hydrophobicity. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., NaH₂PO₄) and an organic solvent (e.g., acetonitrile). nih.gov | Eluent used to carry the sample through the column; the gradient or isocratic composition is optimized for resolution. |
| Detection | UV Spectrophotometry (e.g., at 265 nm). nih.gov | Quantifies the compound by measuring its absorbance of light at a specific wavelength. |
| Flow Rate | Typically in the range of 0.8 - 1.0 mL/min. researchgate.net | Controls the speed at which the mobile phase passes through the column, affecting separation time and resolution. |
| Quantification | External calibration method. nih.gov | Determines the concentration of the analyte by comparing its peak area to that of known standards. |
In addition to confirming the primary compound, these chromatographic methods are crucial for impurity profiling, which involves the detection and quantification of any by-products or degradants from the synthesis. daneshyari.com
Optimization of Conjugation Efficiency for CL2A-SN-38 Based ADCs
The efficiency of this reaction is dependent on several factors, including the precise control of reaction conditions such as pH, temperature, and the molar ratio of the drug-linker to the antibody. The process begins with the mild reduction of the antibody's interchain disulfide bonds to expose these reactive thiol groups, a step that must be carefully controlled to avoid over-reduction and subsequent antibody fragmentation or aggregation. nih.gov
Strategies for Achieving Desired Drug-to-Antibody Ratios (DAR) in Research Constructs
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. laballiance.com.my It directly influences the ADC's potency and pharmacokinetic properties. biointron.com For ADCs utilizing the CL2A-SN-38 linker, such as sacituzumab govitecan, a relatively high DAR of approximately 7.6 is targeted. nih.gov
The primary strategy for achieving this specific DAR is based on cysteine conjugation. An IgG1 antibody, the type often used in these constructs, has four interchain disulfide bonds. Mild reduction of these bonds exposes eight reactive sulfhydryl (thiol) sites. nih.gov The maleimide moiety of the CL2A linker is specifically designed to react with these exposed thiols. researchgate.net
Table 2: Key Strategies and Parameters for Controlling DAR
| Strategy / Parameter | Description | Impact on DAR |
| Antibody Reduction | Use of a reducing agent (e.g., TCEP) to cleave interchain disulfide bonds and expose free thiol groups. | The extent of reduction determines the number of available conjugation sites. For a DAR of ~8, complete reduction of the four interchain bonds is targeted. nih.gov |
| Molar Ratio | The ratio of CL2A-SN-38 to the reduced antibody in the reaction mixture. | A slight excess of the drug-linker is typically used to drive the reaction towards completion and ensure all available thiol sites are occupied. |
| Reaction Conditions | Control of pH, temperature, and reaction time. | These parameters are optimized to ensure the specific and efficient reaction between the maleimide group of the linker and the antibody's thiol groups, while minimizing side reactions. |
| Linker Chemistry | Use of a thiol-reactive linker, such as the maleimide-containing CL2A. | The specific chemistry ensures a covalent and stable bond forms at the desired sites on the antibody. researchgate.net |
By carefully controlling the reduction step to generate eight reactive sites per antibody and then providing a sufficient amount of CL2A-SN-38, a homogenous ADC population with a DAR approaching the theoretical maximum of eight can be produced. nih.govresearchgate.net
Evaluation of By-product Formation During Synthesis and Conjugation
Throughout the synthesis of CL2A-SN-38 and its subsequent conjugation to an antibody, the formation of by-products is a significant concern that requires careful monitoring and control. These impurities can affect the stability, efficacy, and safety of the final ADC product.
During the multi-step synthesis of the CL2A-SN-38 drug-linker, intermediates and final products are evaluated at each stage using methods like LC-MS to confirm the correct molecular weight and purity, thereby identifying any synthesis-related impurities. creative-biolabs.com
During the conjugation process, several potential by-products can arise:
Aggregates: High DAR ADCs, particularly those with hydrophobic payloads like SN-38, have a tendency to aggregate. biointron.com Aggregation can lead to faster clearance from circulation and potential immunogenicity. Size exclusion chromatography (SEC) is a standard method used to detect and quantify aggregates.
Unconjugated Antibody and Drug-Linker: The reaction may not proceed to 100% completion, leaving residual unconjugated antibody or excess CL2A-SN-38. These are typically removed during the downstream purification process, often involving chromatographic techniques.
Premature Drug Release: A small amount of SN-38 may be released from the linker during the manufacturing and purification process. nih.gov This can result in a final DAR that is slightly lower than the theoretical value and introduces free drug into the final product, which must be cleared.
Mislabeled Species: Side reactions could potentially lead to the drug-linker attaching to incorrect sites on the antibody or the formation of intra-chain cross-links, although the specific chemistry used is designed to minimize this.
The improvement of the linker from CL2 to CL2A was a key step in enhancing product quality, which likely involved minimizing the formation of some of these by-products. nih.govnih.gov
Table 3: Common By-products and Analytical Evaluation Methods
| By-product / Impurity | Potential Cause | Analytical Method for Evaluation |
| ADC Aggregates | High DAR; hydrophobicity of SN-38. biointron.com | Size Exclusion Chromatography (SEC-HPLC) |
| Unconjugated Antibody | Incomplete conjugation reaction. | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC) |
| Free Drug-Linker | Excess reagent used in the conjugation reaction. | Reversed-Phase HPLC (RP-HPLC) |
| Prematurely Released SN-38 | Instability of the linker-drug bond during processing. nih.gov | LC-MS, RP-HPLC |
Molecular and Cellular Mechanisms of Action of Cl2a Sn 38 Conjugates
Intracellular Trafficking and Lysosomal Processing of CL2A-SN-38 Based ADCs
The journey of a CL2A-SN-38 based ADC from the bloodstream to the cancer cell's nucleus is a multi-step process involving receptor binding, internalization, and intracellular processing to release the cytotoxic payload.
The targeted delivery of CL2A-SN-38 is initiated by the high-affinity binding of the monoclonal antibody component of the ADC to a specific tumor-associated antigen on the cancer cell surface. nih.govfrontiersin.org A prime example of such a target is the Trophoblast cell surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) overexpressed in a wide array of epithelial cancers. nih.govfrontiersin.orgmdpi.com
Following internalization, the ADC-receptor complex is enclosed within an endosome. nih.govnih.govacs.org The endosome then traffics through the cell and may fuse with a lysosome, a cellular organelle containing a variety of degradative enzymes and characterized by an acidic internal environment. nih.govfrontiersin.org This endosomal-lysosomal pathway is a common route for the processing of ADCs and the subsequent release of their cytotoxic payloads. nih.govacs.orgdovepress.com
The CL2A linker is a critical component that connects the antibody to the SN-38 payload. glpbio.com It is designed to be stable in the bloodstream to prevent premature drug release. researchgate.net The CL2A linker contains a pH-sensitive benzyl (B1604629) carbonate bond. aacrjournals.org It was initially thought that the acidic environment of the endosomes (pH 5.5-6.2) and lysosomes (pH 4.8) would be the primary trigger for the cleavage of this linker and the release of SN-38. frontiersin.orgaacrjournals.orgbiochempeg.comiris-biotech.de
However, more recent studies suggest that pH-induced cleavage of the CL2A linker may not be the sole or even the primary release mechanism. aacrjournals.org While the bond is more susceptible to release in a low pH environment, hydrolysis of the benzyl carbonate bond is now considered a key factor in the traceless release of the hydrophobic SN-38 payload, allowing it to traverse cell membranes. aacrjournals.orgnih.gov This suggests a more complex release mechanism that may not be entirely dependent on lysosomal processing. aacrjournals.org The half-life of SN-38 release from the CL2A linker has been reported to be around 1-2 days, which is a departure from highly stable linker systems that necessitate full ADC internalization and lysosomal degradation for payload release. aacrjournals.org
The release of SN-38 from the CL2A linker is primarily achieved through the hydrolysis of the benzyl carbonate bond. aacrjournals.orgnih.gov This chemical process breaks the connection between the linker and the drug, liberating the active SN-38 molecule. aacrjournals.org This hydrolysis can occur both intracellularly and potentially in the tumor microenvironment, which can also be slightly acidic. nih.govpharmasalmanac.com The ability of the CL2A linker to undergo hydrolysis allows for a gradual and sustained release of SN-38 at the tumor site. aacrjournals.orgpharmasalmanac.com This controlled release is a key feature of ADCs utilizing the CL2A-SN-38 system. aacrjournals.org
Endosomal/Lysosomal Delivery and Enzymatic/pH-Dependent Cleavage
Action of Released SN-38 Payload on Target Cells
Once released from the antibody and linker, the SN-38 payload can exert its potent cytotoxic effects on the target cancer cell.
SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. clinpgx.orgpatsnap.comiiarjournals.org Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. patsnap.com SN-38 exerts its cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA. clinpgx.orgpatsnap.comufl.edu This binding stabilizes the complex, preventing the re-ligation of the single-strand break. patsnap.com
As the DNA replication fork advances during the S-phase of the cell cycle, it collides with these stabilized topoisomerase I-DNA-SN-38 ternary complexes. iiarjournals.orgufl.edu This collision leads to the conversion of the single-strand break into a lethal, irreversible double-strand DNA break. clinpgx.orgiiarjournals.orgiiarjournals.org The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases, and ultimately, the induction of apoptosis or programmed cell death. clinpgx.orgiiarjournals.org SN-38 is reported to be at least 1000-fold more cytotoxic than its parent compound, irinotecan (B1672180). iiarjournals.orgiiarjournals.org
Interactive Data Table: In Vitro Cytotoxicity of a CL2A-SN-38 ADC
The following table summarizes the in vitro cytotoxicity of an anti-Trop-2 antibody (hRS7) conjugated to CL2A-SN-38 against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Calu-3 | Lung | 1.95 |
| COLO 205 | Colon | 23.14 |
| Capan-1 | Pancreatic | Not specified |
| PC3 | Prostate | Not specified |
| SK-MES-1 | Lung | Not specified |
| BxPC-3 | Pancreatic | Not specified |
Data sourced from GlpBio. glpbio.com
Cell Cycle Arrest in Preclinical Cell Lines
The cytotoxic activity of CL2A-SN-38 is mediated by its active payload, SN-38, a potent inhibitor of topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relieving torsional strain through the creation of transient single-strand breaks. SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. nih.govresearchgate.net
This action primarily occurs during the S-phase (synthesis phase) of the cell cycle when DNA replication is active. The collision of the replication fork with the stabilized SN-38-topoisomerase I-DNA complex leads to the conversion of single-strand breaks into irreversible double-strand breaks. spandidos-publications.com This significant DNA damage triggers the activation of the DNA damage response (DDR) pathway. researchgate.net
The DDR activation leads to the arrest of the cell cycle, providing the cell with time to repair the DNA damage. Preclinical studies have consistently shown that SN-38 induces cell cycle arrest, predominantly in the S and G2/M phases. spandidos-publications.comnih.gov For instance, in human non-small cell lung cancer cell lines, SN-38 was shown to arrest cells in the S and G2 phases. nih.gov Similarly, in human testicular cancer cells, SN-38 at concentrations above 30 nmol/l resulted in G2 phase arrest. nih.gov This arrest is regulated by a complex network of proteins, including checkpoint kinases (Chk1, Chk2) and cyclin-dependent kinases (CDKs), which prevent the cell from progressing into mitosis with damaged DNA. researchgate.netresearchgate.net If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death. spandidos-publications.com
The "dichloroacetic acid" component of the compound, also known as DCA, has been independently studied and shown to induce G2 phase cell-cycle arrest and apoptosis in colorectal cancer cells. dcaguide.orgnih.gov This suggests a potential for synergistic effects, although the primary mechanism of CL2A-SN-38 conjugates is driven by the SN-38 payload.
Induction of Apoptosis and Necrosis Pathways
The extensive DNA damage caused by CL2A-SN-38 is a potent trigger for apoptosis, or programmed cell death. The primary mechanism is the activation of the intrinsic (mitochondrial) apoptotic pathway. nih.gov DNA double-strand breaks activate sensor proteins like ATM, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. researchgate.net
Activated p53 can induce the expression of pro-apoptotic proteins, such as Bax, and downregulate anti-apoptotic proteins. nih.govnih.gov Studies on SN-38 have demonstrated the upregulation of p53 and its downstream target, p21, which contributes to cell cycle arrest and apoptosis. researchgate.net The pro-apoptotic signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov This event initiates the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3). cellsignal.com These executioner caspases are responsible for the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net
The extrinsic pathway, initiated by the binding of ligands to death receptors on the cell surface (e.g., Fas, TNFR), can also contribute to apoptosis by activating caspase-8. nih.govyoutube.com While the intrinsic pathway is the principal route for DNA damage-induced apoptosis, crosstalk between the two pathways can occur.
There is less direct evidence for the induction of necrosis by CL2A-SN-38. Necrosis is a form of cell death characterized by cell swelling and rupture, which often elicits an inflammatory response. It is typically a result of severe cellular injury or trauma. While high concentrations of a cytotoxic agent like SN-38 could potentially lead to such extensive damage that the cell undergoes secondary necrosis after apoptosis, programmed necrosis (necroptosis) is a distinct signaling pathway. Some studies have explored how tumor necrosis factor-alpha (TNF-α) can induce necrotic-like cell death, particularly when caspases are inhibited. nih.gov However, the primary and intended mechanism of cell death for SN-38 is the more controlled process of apoptosis. nih.govnih.gov
Bystander Effect in Preclinical Tumor Microenvironments
A significant feature of antibody-drug conjugates (ADCs) utilizing the CL2A-SN-38 system, such as sacituzumab govitecan, is their ability to induce a "bystander effect." nih.govnih.gov This phenomenon allows the ADC to kill not only the targeted, antigen-expressing cancer cells but also adjacent cells, regardless of their antigen expression status. biochempeg.com This is particularly crucial in the context of solid tumors, which are often characterized by heterogeneous antigen expression. nih.gov
Diffusion of Released SN-38 and Impact on Neighboring Cells
The bystander effect of CL2A-SN-38 is facilitated by the specific design of the CL2A linker. This linker is hydrolyzable and sensitive to the acidic conditions often found in the tumor microenvironment. nih.govpharmasalmanac.com This allows for the gradual release of the SN-38 payload both intracellularly, after the ADC is internalized by the target cell, and extracellularly in the tumor vicinity. nih.govaacrjournals.org
Once cleaved from the antibody, the free SN-38 payload is a relatively small, hydrophobic molecule that can readily diffuse across cell membranes. nih.gov This released SN-38 can then enter neighboring tumor cells that may not express the target antigen and exert its cytotoxic effects by inhibiting topoisomerase I. pharmasalmanac.com This diffusion and subsequent killing of nearby cells amplify the therapeutic efficacy of the ADC beyond the initially targeted cell population. biochempeg.com The sustained, low-concentration release of SN-38 in the tumor microenvironment is thought to be particularly effective, as SN-38 is most active during the S-phase of the cell cycle. nih.gov
Implications for Heterogeneous Tumor Models
Tumor heterogeneity, where cancer cells within the same tumor exhibit varied molecular characteristics, including the level of surface antigen expression, poses a major challenge for targeted therapies. mit.edu In a heterogeneous tumor, an ADC that relies solely on killing antigen-positive cells would be ineffective against antigen-negative cells, potentially leading to therapeutic resistance and tumor relapse.
The bystander effect of CL2A-SN-38 conjugates directly addresses this challenge. nih.gov By releasing a diffusible cytotoxic payload, the ADC can effectively eliminate nearby antigen-negative or low-expressing tumor cells. nih.gov Preclinical studies have validated this mechanism. For example, in co-culture experiments with antigen-positive and antigen-negative cells, treatment with an SN-38-based ADC resulted in the death of both cell populations. nih.govresearchgate.net This effect has been demonstrated in various preclinical models, including ovarian and uterine carcinosarcomas, where sacituzumab govitecan showed significant bystander killing of Trop-2-negative tumor cells when they were mixed with Trop-2-positive cells. nih.govresearchgate.net This capability makes CL2A-SN-38-based ADCs a promising strategy for treating solid tumors with known antigenic heterogeneity. elsevierpure.com
Preclinical Efficacy Studies in in Vitro and in Vivo Models
In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
The in vitro cytotoxic activity of the anti-Trop-2-SN-38 conjugate has been evaluated across a panel of human epithelial cancer cell lines. The conjugate, referred to as hRS7-SN-38, demonstrated potent antiproliferative effects in multiple cell lines, including those from lung (Calu-3), colon (COLO 205), and pancreatic (Capan-1, BxPC-3) cancers. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for the hRS7-SN-38 conjugate was found to be approximately 2.2 nM, showcasing its potent cytotoxic capabilities in vitro. nih.govaacrjournals.org Studies have shown that the efficacy of the conjugate is often correlated with the level of Trop-2 expression on the cancer cells, with higher expression leading to increased sensitivity. nih.gov
| Cell Line | Cancer Type | Reported Cytotoxicity of hRS7-SN-38 Conjugate |
|---|---|---|
| Calu-3 | Lung Cancer | Demonstrated sensitivity to the conjugate. nih.gov |
| COLO 205 | Colon Cancer | Demonstrated sensitivity to the conjugate. nih.gov |
| Capan-1 | Pancreatic Cancer | Demonstrated sensitivity to the conjugate. nih.gov |
| BxPC-3 | Pancreatic Cancer | Demonstrated sensitivity to the conjugate. nih.gov |
| PC3 | Prostate Cancer | Data not explicitly detailed in provided sources. |
| SK-MES-1 | Lung Cancer | Used in in vivo studies showing efficacy. nih.gov |
When comparing the cytotoxicity of the conjugated SN-38 to its free form, studies have revealed important distinctions. Free SN-38 is a highly potent topoisomerase-I inhibitor with IC50 values in the nanomolar range against various cell lines. nih.govnih.gov However, its clinical utility is hampered by poor solubility and stability. researchgate.net The ADC, while also exhibiting nanomolar potency, shows a different cellular response profile. For instance, exposure of cells to the ADC led to PARP cleavage, a marker of apoptosis, but with differences in the upregulation of p53 and p21 signaling pathways compared to free SN-38. nih.govaacrjournals.org In some in vitro assays, the ADC appeared 2- to 7-fold less effective than free SN-38, a common observation with SN-38 conjugates, which is likely influenced by the rate of drug release from the antibody over the duration of the assay. aacrjournals.org Despite this, the targeted delivery via the ADC is designed to overcome the systemic toxicity limitations of free SN-38. researchgate.net
While specific long-term (multi-week) growth inhibition assays are not extensively detailed, the standard in vitro cytotoxicity assays, typically conducted over 72 to 96 hours, provide evidence of sustained antiproliferative effects. aacrjournals.orgresearchgate.net The continuous exposure of cancer cell lines to the CL2A-SN-38 conjugate results in significant and time-dependent cytotoxicity. researchgate.net The maximal cytotoxic effect of sacituzumab govitecan has been shown to occur after 72 hours of exposure in some cell lines. researchgate.net This suggests that the ADC can effectively inhibit cancer cell proliferation over extended periods in a controlled environment.
In Vivo Anti-tumor Efficacy in Non-Human Xenograft Models
The in vivo anti-tumor activity of the hRS7-CL2A-SN-38 conjugate has been robustly demonstrated in multiple human cancer xenograft models in mice. nih.gov Significant tumor growth inhibition was observed in models of pancreatic (Capan-1, BxPC-3), lung (Calu-3), and colon (COLO 205) cancers at non-toxic doses. nih.govaacrjournals.org In several of these models, treatment with the ADC not only inhibited tumor growth but also led to tumor regressions. nih.gov For example, in the Calu-3 lung cancer model, a high dose of the conjugate resulted in all treated mice being tumor-free by the end of the study. nih.gov The efficacy of the ADC was consistently superior to that of irinotecan (B1672180), even when irinotecan was administered at a much higher SN-38 equivalent dose. nih.gov This enhanced delivery of SN-38 to the tumor by the ADC can be substantial, with studies showing 20- to 136-fold more SN-38 in tumors compared to irinotecan administration. aacrjournals.orgnih.gov
| Cancer Type | Xenograft Model | Observed Anti-Tumor Efficacy of hRS7-CL2A-SN-38 |
|---|---|---|
| Pancreatic Cancer | Capan-1 | Significant tumor growth inhibition and tumor-free survivors. nih.gov |
| Pancreatic Cancer | BxPC-3 | Significant tumor growth inhibition compared to controls. nih.govnih.gov |
| Lung Cancer | Calu-3 | Significant tumor growth inhibition and tumor-free survivors at high doses. nih.govnih.gov |
| Colon Cancer | COLO 205 | Significant tumor growth inhibition compared to controls. nih.govnih.gov |
The expression level of the Trop-2 antigen on tumor cells is a key determinant of the ADC's efficacy. In vitro studies have indicated that the cytotoxicity of conjugated SN-38 is more pronounced in cell lines with higher Trop-2 expression. nih.govoncotarget.com This suggests a direct relationship between the target antigen density and the therapeutic effect. In vivo, the ADC has demonstrated significant anti-tumor activity in xenograft models established from Trop-2-positive cancer cell lines. nih.govnih.gov Furthermore, the ADC has shown the ability to induce a "bystander effect," where the release of SN-38 from the targeted cell can kill adjacent tumor cells, including those that may have lower or no Trop-2 expression. nih.govnih.gov This mechanism suggests that the ADC could be effective even in tumors with heterogeneous Trop-2 expression. nih.gov
Evaluation of Tumor Regression and Remission in Preclinical Settings
The preclinical efficacy of CL2A-SN-38, a derivative of the potent topoisomerase I inhibitor SN-38, has been evaluated in the context of an antibody-drug conjugate (ADC). Specifically, it has been conjugated to the humanized anti-Trop-2 antibody, hRS7, to form hRS7-CL2A-SN-38. Trop-2 is a cell-surface antigen widely expressed in various human carcinomas, making it a target for directed cancer therapy. nih.gov
In vivo studies using xenograft models of human cancers in mice have demonstrated significant anti-tumor effects. Treatment with the hRS7-SN-38 ADC, utilizing either the CL2-SN-38 or the CL2A-SN-38 linker, resulted in significant inhibition of tumor growth across five different tumor models. Notably, tumor regressions were observed in four of these models. nih.gov
A direct comparison between the hRS7-CL2A-SN-38 and hRS7-CL2-SN-38 conjugates was conducted in mice bearing COLO 205 colorectal and Capan-1 pancreatic tumors to ensure that the modification from the CL2 to the CL2A linker did not negatively impact potency. The results indicated that both conjugates significantly inhibited tumor growth compared to untreated controls. nih.gov
Further studies highlighted the efficacy in a Calu-3 non-small cell lung cancer model. In this model, mice treated with hRS7-CL2-SN-38 showed a significantly improved response compared to those receiving a non-targeting control ADC. A dose-response was observed, and at the highest tested dose of the hRS7-SN-38 conjugate, all mice were tumor-free by the end of the study, indicating complete remission in this preclinical setting. nih.gov
The anti-tumor activity of hRS7-CL2A-SN-38 was found to be significant at non-toxic doses in several human tumor xenograft models, including Calu-3 (lung), Capan-1 (pancreatic), BxPC-3 (pancreatic), and COLO 205 (colorectal) when compared to non-targeting control ADCs. nih.gov
In vitro cytotoxicity studies demonstrated that the hRS7-CL2A-SN-38 conjugate exhibited potent, nanomolar-range activity against a variety of solid tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values are presented in the table below.
Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of hRS7-CL2A-SN-38 |
|---|---|---|
| Calu-3 | Non-small cell lung | ~2.2 |
| Capan-1 | Pancreatic | Data not specified |
| BxPC-3 | Pancreatic | Data not specified |
Evaluation of Efficacy in Other Preclinical Disease Models
Based on the available research, the preclinical evaluation of CL2A-SN-38 dichloroacetic acid has been focused on its application in oncology, specifically as a component of antibody-drug conjugates for treating solid tumors. There is no information available regarding its efficacy in other preclinical disease models.
Pharmacological Characterization in Preclinical Models
In Vitro Stability of CL2A-SN-38 Conjugates
The stability of the CL2A linker is a crucial design feature, engineered to be relatively stable in systemic circulation while permitting the release of SN-38 in the tumor microenvironment. frontiersin.org This balance is essential to maximize efficacy and minimize off-target toxicity.
The CL2A linker was selected for its intermediate stability in serum, a characteristic that was determined to be optimal over linkers that were either more or less stable. nih.gov In vitro studies in human serum have demonstrated that conjugates utilizing the CL2A linker have a drug-release half-life (t½) of approximately one to two days. nih.govnih.gov One study reported a specific half-life of 23.98 hours for an ADC with a CL2A linker in human serum. researchgate.net This rate of release is considered a key performance characteristic of the system. nih.gov This moderate stability allows for a gradual release of the SN-38 payload. pharmasalmanac.com
Table 1: In Vitro Stability of CL2A-SN-38 Conjugates in Serum
| Biological Matrix | Half-Life (t½) of SN-38 Release | Source(s) |
|---|---|---|
| Human Serum | ~ 1 day | nih.govresearchgate.net |
| Human Serum | 1 - 2 days | nih.govnih.gov |
| Human Serum | 23.98 hours | researchgate.net |
The mechanism of SN-38 release from the CL2A linker is primarily pH-dependent, a feature attributed to a pH-sensitive benzyl (B1604629) carbonate bond. nih.gov The linker is designed to be more susceptible to cleavage in acidic environments, such as those found within lysosomes (pH ~5) or the general tumor microenvironment, compared to the physiological pH of blood (~7.4). nih.govnih.gov
Crucially, the cleavage of the CL2A linker is not dependent on enzymes. Studies have shown that the drug release rate at a lysosomal pH of 5 is insensitive to the presence of cathepsin B, a lysosomal protease often targeted by other ADC linkers. nih.govresearchgate.net The half-life for SN-38 release at pH 5 was determined to be approximately 10 hours, a rate that was consistent whether the enzyme was present or not. nih.govresearchgate.net This indicates a pH-mediated, rather than enzymatic, release mechanism. nih.govresearchgate.net The intentional design for moderate stability allows for some extracellular payload release, which can contribute to a "bystander effect" on adjacent tumor cells. nih.gov
Biodistribution Studies in Non-Human Models
Biodistribution studies in preclinical models, such as mice bearing human tumor xenografts, are vital for determining where the ADC and its payload accumulate in the body and for how long.
In mice with SK-MES-1 human lung carcinoma xenografts, the biodistribution of an anti-Trop-2-CL2A-SN-38 conjugate was compared to its unconjugated antibody counterpart. nih.gov The study found that despite the ADC clearing more rapidly from circulation, this had a minimal effect on its accumulation in the tumor, which was similar to that of the parental antibody. nih.gov A significant finding from animal models is the enhanced delivery of the payload to the tumor site; one report noted that the ADC delivered over 120 times the amount of SN-38 to the tumor compared to systemic administration of irinotecan (B1672180), the prodrug of SN-38. pharmasalmanac.com Furthermore, xenograft experiments have shown that the ADC facilitates prolonged retention of SN-38 within the tumor, with elevated drug levels persisting for at least three days after administration. researchgate.net A notable observation from these biodistribution studies was a 2-fold higher uptake of the ADC in the liver compared to the unconjugated antibody, which is attributed to the hydrophobic nature of the SN-38 payload. nih.gov
Pharmacokinetic analysis revealed that the CL2A-SN-38 conjugate clears from the bloodstream faster than the unconjugated antibody. nih.gov The ADC exhibited a mean residence time and half-life that were approximately 40% shorter. nih.gov The primary route of clearance for the ADC is believed to be hepatic, as suggested by the increased liver accumulation. nih.gov
A study in mice provided specific clearance half-lives: the intact ADC had a half-life of 14 hours, whereas the IgG antibody component of the conjugate cleared much more slowly, with a half-life of 67.1 hours. aacrjournals.org The clearance rate of the intact ADC was found to closely reflect the rate of SN-38 release from the conjugate, which had an in vitro half-life of 17.5 hours in mouse serum. aacrjournals.org This suggests that the clearance of the functional, intact ADC is largely governed by the stability and subsequent cleavage of the CL2A linker. aacrjournals.org
Pharmacokinetic Profiling of CL2A-SN-38 and Released SN-38 in Preclinical Species
The pharmacokinetic profile of ADCs using the CL2A-SN-38 system is markedly different from that of conventionally administered irinotecan. Following administration of irinotecan in mice, the prodrug is cleared in under 5 minutes, and the active metabolite, SN-38, is undetectable after 6 to 8 hours. aacrjournals.org
In stark contrast, when administered as part of the ADC, the SN-38 payload has a significantly extended presence in the circulation. aacrjournals.org A key pharmacokinetic feature observed in mice is that the vast majority of the SN-38 payload remains attached to the antibody while in the bloodstream. At all measured time points, free SN-38 levels constituted less than 5% of the total SN-38 detected in the serum, meaning at least 95% remained conjugate-bound. aacrjournals.org This demonstrates that the ADC largely protects the payload from premature systemic release and subsequent rapid clearance. aacrjournals.org While bound to the antibody, the SN-38 is in an inactive state and protected from glucuronidation, a major detoxification pathway for free SN-38. nih.gov
Table 2: Select Pharmacokinetic Parameters in Mice
| Parameter | Value | Component Measured | Source(s) |
|---|---|---|---|
| Half-Life (t½) | 14 hours | Intact ADC (IMMU-132) | aacrjournals.org |
| Half-Life (t½) | 67.1 hours | IgG portion of ADC | aacrjournals.org |
Quantitative Analysis of Conjugate and Metabolite Levels
Quantitative analysis in preclinical models, primarily using human tumor xenografts in mice, reveals the pharmacokinetic profile of CL2A-SN-38 when incorporated into an ADC, such as sacituzumab govitecan. These studies are crucial for understanding the delivery, stability, and metabolism of the conjugate and its active payload.
In mouse models, ADCs utilizing the CL2A-SN-38 system demonstrate prolonged circulation and controlled release of SN-38. When administered as part of an anti-Trop-2 ADC (hRS7-CL2A-SN-38), the conjugate is detectable in serum for over three days. nih.govaacrjournals.org Throughout this period, a significant majority (≥95%) of the total SN-38 in circulation remains bound to the antibody, indicating the stability of the linker in the bloodstream. nih.govaacrjournals.org
The pharmacokinetic parameters highlight the differences between the ADC, its components, and the conventional prodrug irinotecan. The intact ADC has a half-life of approximately 14 hours in mice, which closely mirrors the in vitro rate of SN-38 release from the linker (a half-life of about 17.5 hours in mouse serum). nih.gov In contrast, the antibody component of the ADC exhibits a much longer half-life of 67.1 hours. nih.gov This is a stark contrast to treatment with irinotecan, where the resulting free SN-38 and its inactive, glucuronidated metabolite, SN-38G, are cleared rapidly and are often undetectable within 6 to 8 hours. nih.govaacrjournals.org
A key finding from these quantitative studies is the protective effect of the conjugation on the SN-38 payload. SN-38 is primarily inactivated through glucuronidation by UGT1A1 enzymes. When bound to the antibody, SN-38 is shielded from this metabolic process. nih.gov In preclinical models treated with sacituzumab govitecan, the area under the curve (AUC) for the inactive SN-38G was found to be 5 to 10 times lower than that for active SN-38. tandfonline.com This is a significant improvement compared to irinotecan administration in the same models, where the SN-38G to SN-38 ratio is approximately 1:1. tandfonline.com Furthermore, highly sensitive analytical methods have confirmed that upon ADC administration, only trace levels of free SN-38 and SN-38G are present in the plasma, which underscores the targeted release mechanism. nih.gov
Pharmacokinetic Parameters of Anti-Trop-2-CL2A-SN-38 ADC and Metabolites in Mouse Serum
| Analyte | Parameter | Value | Reference |
|---|---|---|---|
| Intact ADC (hRS7-CL2A-SN-38) | Elimination Half-Life (t½) | ~14 hours | nih.gov |
| ADC's IgG Component | Elimination Half-Life (t½) | ~67.1 hours | nih.gov |
| SN-38 release from ADC (in vitro) | Release Half-Life (t½) | ~17.5 hours | nih.gov |
| SN-38G/SN-38 Ratio (from ADC) | AUC Ratio | 1:5 to 1:10 | tandfonline.com |
| SN-38G/SN-38 Ratio (from Irinotecan) | AUC Ratio | ~1:1 | tandfonline.com |
Correlation with In Vivo Efficacy Outcomes
The enhanced antitumor activity of ADCs using the CL2A-SN-38 conjugate is directly linked to the quantitative levels of the SN-38 payload achieved within the tumor. A central finding in ADC research is that the intratumoral concentration of the released payload is a more accurate predictor of efficacy than systemic exposure levels. adcreview.comnih.govsemanticscholar.org
Preclinical studies consistently demonstrate that targeted delivery via an ADC results in a significantly higher and more sustained concentration of SN-38 in tumor tissue compared to systemic administration of irinotecan. nih.govtandfonline.com Area under the curve (AUC) analysis in xenograft models revealed that an anti-Trop-2-CL2A-SN-38 ADC delivered 20-fold to as much as 136-fold more SN-38 to tumors than a comparable dose of irinotecan. nih.govaacrjournals.org This preferential accumulation is further evidenced by tumor-to-blood ratios of SN-38 that were 20- to 40-fold greater with the ADC. nih.govaacrjournals.org
This superior payload delivery translates directly to improved in vivo efficacy. In multiple human tumor xenograft models, including lung, pancreatic, and colorectal cancers, treatment with an hRS7-CL2A-SN-38 conjugate led to significant tumor growth inhibition and, in some cases, complete tumor regression. nih.govaacrjournals.org Research suggests that a minimum threshold concentration of the payload within the tumor is required to achieve a sustained therapeutic effect. adcreview.comnih.gov The CL2A-SN-38 system is effective because it maintains the intratumoral SN-38 concentration above this therapeutic threshold for a prolonged period. aacrjournals.org
Tumor Payload Delivery and Efficacy Correlation
| Metric | Anti-Trop-2-CL2A-SN-38 ADC | Irinotecan | Reference |
|---|---|---|---|
| SN-38 Tumor Exposure (AUC) | 20 to 136-fold higher | Baseline | nih.govaacrjournals.org |
| SN-38 Tumor:Blood Ratio | 20 to 40-fold higher | Baseline | nih.govaacrjournals.org |
| In Vivo Efficacy | Significant tumor growth inhibition and regression | Lower efficacy | nih.govaacrjournals.org |
Advanced Strategies for Enhanced Delivery and Efficacy of Cl2a Sn 38 Conjugates
Novel Antibody Engineering for Improved Targeting and Binding Affinity
The cornerstone of the CL2A-SN-38 conjugate's efficacy lies in the specificity and binding characteristics of its monoclonal antibody component. Significant engineering efforts have been directed at the humanized anti-Trop-2 antibody, hRS7, to create a highly effective ADC, known as sacituzumab govitecan.
The conjugation process involves meticulous antibody engineering. The hRS7 IgG is mildly reduced to expose a specific number of sulfhydryl-binding sites within the antibody structure. nih.gov This technique allows the CL2A-SN-38 linker-drug to be coupled consistently, achieving a high drug-to-antibody ratio (DAR) of approximately 6 to 8 molecules of SN-38 per antibody. nih.govnih.gov This high payload capacity is crucial for delivering a potent therapeutic dose to the target cancer cells. pharmasalmanac.com
A critical outcome of this engineering is the preservation of the antibody's binding affinity. Preclinical characterization of the resulting hRS7-CL2A-SN-38 conjugate demonstrated a strong cell-binding affinity with a dissociation constant (Kd) of approximately 1.2 nM. nih.govnih.gov Furthermore, the specific method of coupling the CL2A linker to the 20th position of the SN-38 molecule serves to stabilize its active lactone ring and protect it from glucuronidation, ensuring the payload remains in its most potent form until it is released at the tumor site. nih.gov Comparative preclinical studies have shown that ADCs utilizing this engineered antibody have similar binding affinities to the original unconjugated antibody. frontiersin.org
Development of Alternative Targeting Moieties for CL2A-SN-38 Conjugation
While monoclonal antibodies are the most common targeting moieties for SN-38 conjugates, research is expanding to include alternative carriers to address specific delivery challenges, such as crossing the blood-brain barrier.
One promising alternative is the use of peptide-drug conjugates (PDCs). A novel T7-SN-38 PDC was developed for the treatment of glioblastoma. semanticscholar.org This conjugate utilizes the T7 peptide (with the sequence HAIYPRH) which specifically targets the transferrin receptor (TfR). The TfR is highly expressed on the endothelial cells of brain capillaries and is upregulated on glioma cells, making it an ideal target for site-specific drug delivery to brain tumors. semanticscholar.org The development of this T7-SN-38 conjugate aims to improve the payload's solubility, circulation half-life, and targeted accumulation within the brain, thereby enhancing its therapeutic efficiency while minimizing systemic toxicity. semanticscholar.org
Another approach involves using small molecules as targeting agents. Researchers have explored conjugating SN-38 with biotin (B1667282) and valproic acid. mdpi.com In this design, biotin can serve as a tumor-targeting group, leveraging the fact that many cancer cells overexpress biotin receptors to support their rapid proliferation. This strategy aims to enhance the selectivity of SN-38 delivery to cancer cells. mdpi.com
Co-delivery Strategies and Combination Therapies in Preclinical Models
To further enhance the anti-cancer effects of CL2A-SN-38 conjugates, preclinical studies are investigating their use in combination with other therapeutic agents. These strategies focus on exploiting synergistic interactions to maximize tumor cell death and overcome resistance.
The combination of SN-38, the active payload of CL2A-SN-38, with other classes of anti-cancer drugs has shown significant synergistic effects in preclinical models. By targeting complementary cellular pathways, these combinations can produce a greater therapeutic effect than either agent alone.
Preclinical studies on triple-negative breast cancer (TNBC) models have demonstrated synergistic effects when sacituzumab govitecan is combined with platinum-based agents like carboplatin (B1684641) or cisplatin. mdpi.com This synergy is further supported by in vitro research on human Burkitt's lymphoma cells, which found a supra-additive (synergistic) effect when SN-38 was combined with carboplatin, cisplatin, cytosine arabinoside, and mitomycin C. nih.gov
Another promising strategy involves combining sacituzumab govitecan with inhibitors of the DNA damage response (DDR) pathway. The rationale is to deliver targeted cytotoxic therapy with the ADC while simultaneously preventing cancer cells from repairing the DNA damage caused by SN-38. mdpi.com This has been explored with PARP inhibitors, such as talazoparib, and ATR inhibitors, like berzosertib, with preclinical data supporting the potential for enhanced tumor cell killing. mdpi.comnih.gov
The table below summarizes key findings from preclinical studies on the synergistic effects of SN-38 or its ADC form with other anti-cancer agents.
| Combination Agent | Cancer Model | System | Observed Effect | Reference(s) |
| Carboplatin | Triple-Negative Breast Cancer | In Vivo | Synergistic | mdpi.com |
| Burkitt's Lymphoma | In Vitro | Synergistic | nih.gov | |
| Cisplatin | Triple-Negative Breast Cancer | In Vivo | Synergistic | mdpi.com |
| Burkitt's Lymphoma | In Vitro | Synergistic | nih.gov | |
| Cytosine arabinoside | Burkitt's Lymphoma | In Vitro | Synergistic | nih.gov |
| Mitomycin C | Burkitt's Lymphoma | In Vitro | Synergistic | nih.gov |
| PARP Inhibitors (e.g., Talazoparib) | Breast Cancer | Not Specified | Synergistic Potential | mdpi.com |
| ATR Inhibitors (e.g., Berzosertib) | Various Solid Tumors | In Vitro / In Vivo | Synergistic Potential | nih.gov |
| 5-Fluorouracil | Burkitt's Lymphoma | In Vitro | Additive | nih.gov |
| Etoposide | Burkitt's Lymphoma | In Vitro | Additive | nih.gov |
This table is generated based on data from preclinical research and does not represent clinical outcomes.
The timing of administration—whether drugs are given together (concurrently) or one after another (sequentially)—is a critical factor in the design of combination therapies. The optimal regimen in preclinical studies depends on the mechanisms of action of the combined drugs.
Concurrent administration is often explored when two agents are expected to have a direct synergistic interaction at the cellular level. For example, simultaneously exposing cancer cells to a DNA damaging agent and a DDR inhibitor could maximize the induction of cell death.
Sequential administration, however, can also be a powerful strategy. This approach can be used to "prime" the tumor with one agent to make it more susceptible to the second. For instance, sacituzumab govitecan has been noted to enable a sequential therapy strategy with PARP inhibitors. mdpi.com This suggests a regimen where the ADC first induces DNA damage, followed by the PARP inhibitor to prevent the repair of that damage, potentially leading to a more potent anti-tumor effect. While this strategy is being explored, detailed preclinical studies directly comparing sequential versus concurrent administration regimens for CL2A-SN-38 conjugates with specific partners are not extensively detailed in available research. The choice of regimen remains a key area of investigation to optimize the therapeutic potential of these combination strategies.
Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Research
Molecular Basis of Intrinsic and Acquired Resistance to SN-38 in Preclinical Models
SN-38, the active metabolite of irinotecan (B1672180) and the cytotoxic payload of CL2A-SN-38, exerts its anticancer effects by inhibiting topoisomerase I (Top1), a crucial enzyme in DNA replication and transcription. nih.govmdpi.comnih.gov Resistance to SN-38 can be multifactorial, involving changes in the drug's target, its cellular concentration, and the downstream cellular response to DNA damage. springermedizin.despringermedizin.de
Quantitative and qualitative changes in Top1 are a primary mechanism of resistance to SN-38. springermedizin.deaacrjournals.org Preclinical studies have demonstrated that cancer cells can acquire resistance through several Top1-related alterations:
Downregulation of Top1 Expression: A common mechanism of resistance is the reduction of Top1 protein levels. springermedizin.deeur.nl Lower levels of the target enzyme lead to a decrease in the formation of drug-stabilized Top1-DNA cleavage complexes, resulting in diminished DNA damage and reduced cytotoxicity. researchgate.net For instance, in human breast cancer cell lines with acquired resistance to SN-38, a marked reduction in Top1 protein expression was observed. eur.nl
Mutations in the TOP1 Gene: Mutations in the gene encoding Top1 can alter the enzyme's structure, affecting its interaction with SN-38 or its catalytic activity. nih.govspringermedizin.deaacrjournals.org Some mutations can reduce the stability of the SN-38-Top1-DNA ternary complex, thereby preventing the drug from effectively trapping the enzyme on the DNA. aacrjournals.org For example, novel mutations such as R364K and G717R in the TOP1 gene have been identified in SN-38 resistant human colon cancer cell lines. nih.govnih.gov These mutations, located near the drug binding site, allow the enzyme to maintain its activity even in the presence of high concentrations of SN-38. nih.govnih.gov
Post-Translational Modifications: Changes in the post-translational modification of Top1, such as phosphorylation, ubiquitination, and SUMOylation, can also influence its activity and sensitivity to inhibitors. researchgate.net In some resistant breast cancer cell lines, altered isoelectric points of Top1 have been observed, suggesting changes in post-translational modifications that may contribute to resistance. springermedizin.denih.gov
| Cell Line | Cancer Type | Fold Resistance to SN-38 | Topoisomerase I Alteration |
|---|---|---|---|
| DLDSNR6 | Colon Cancer | 10-100 | G365S missense mutation |
| HCT116-s (resistant clones) | Colon Cancer | Moderate to High | E710G, L617I mutations |
| MCF-7acq | Breast Cancer | 9 | Downregulation of Top1 protein |
| MDAacq | Breast Cancer | 7 | Downregulation of Top1 protein and altered isoelectric points |
Increased efflux of SN-38 from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is another well-established mechanism of resistance. mdpi.com These membrane proteins actively pump xenobiotics, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. mdpi.com
Overexpression of ABCG2 (BCRP): The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is a key transporter implicated in SN-38 resistance. mdpi.comnih.gov Upregulation of ABCG2 expression has been observed in various SN-38-resistant cancer cell lines, including those derived from breast and colon cancers. springermedizin.denih.gov Functional assays have confirmed that the inhibition of ABCG2 can re-sensitize resistant cells to SN-38, highlighting its critical role in mediating resistance. nih.gov For example, in SN-38 resistant human breast cancer cell lines, both gene and protein expression of ABCG2 were upregulated, and its inhibition led to a significant re-sensitization to the drug. springermedizin.denih.gov
Role of other ABC Transporters: While ABCG2 is a primary mediator, other transporters such as ABCB1 (MDR1 or P-glycoprotein) and ABCC2 (MRP2) can also contribute to irinotecan and SN-38 resistance, although their impact may be less significant than that of ABCG2. mdpi.com
| Cell Line | Cancer Type | Efflux Pump | Effect of Upregulation |
|---|---|---|---|
| MDAacq | Breast Cancer | ABCG2/BCRP, MDR1 | Increased resistance to SN-38 |
| MCF-7de novo | Breast Cancer | ABCG2/BCRP | Increased resistance to SN-38 |
| HCT116 (highly resistant clones) | Colon Cancer | ABCG2 | Contributes to high resistance levels |
Resistance Mechanisms Specific to ADC Components
Resistance to an ADC like CL2A-SN-38 can also arise from mechanisms that specifically interfere with the function of the antibody, the target antigen, or the linker, thereby preventing the effective delivery of the SN-38 payload to the tumor cell.
The efficacy of an ADC is critically dependent on the expression of the target antigen on the cancer cell surface. nih.gov In the case of CL2A-SN-38, the target is likely a tumor-associated antigen such as Trophoblast cell surface antigen-2 (Trop-2), which is overexpressed in a variety of cancers. aacrjournals.orgmdpi.comfrontiersin.org
Loss or Reduced Expression of the Target Antigen: A primary mechanism of resistance to ADCs is the downregulation or loss of the target antigen on the tumor cell surface. youtube.com This prevents the ADC from binding to the cancer cells, rendering it ineffective. Continuous exposure to an ADC can exert a selective pressure, leading to the outgrowth of cancer cell populations with low or no antigen expression. nih.gov
Antigen Mutations: Mutations in the gene encoding the target antigen can alter the epitope recognized by the antibody component of the ADC. massgeneral.org This can lead to reduced binding affinity and consequently, decreased internalization of the ADC. For instance, in a patient with metastatic triple-negative breast cancer who developed resistance to a Trop-2-targeting ADC, a missense mutation in the TACSTD2 gene (which encodes Trop-2) was identified in post-progression lesions. massgeneral.org
Once the ADC binds to its target antigen, it must be efficiently internalized by the cancer cell and trafficked to the lysosomes for the payload to be released. nih.govnih.gov Defects in these processes can lead to resistance.
Inefficient Internalization: Even with adequate antigen expression, some cancer cells may not efficiently internalize the ADC-antigen complex. The rate of internalization can significantly impact the amount of cytotoxic payload delivered into the cell. nih.govnih.gov
Dysfunctional Lysosomal Trafficking and Degradation: The endosomal-lysosomal pathway plays a crucial role in the processing of ADCs and the release of their payloads. tandfonline.com Alterations in this pathway, such as impaired trafficking of the ADC to the lysosome or reduced lysosomal proteolytic activity, can prevent the efficient release of SN-38, leading to resistance. nih.govtandfonline.com For ADCs with non-cleavable linkers, lysosomal degradation of the antibody is essential for payload release, making this a critical step. biochempeg.commdpi.com
The linker that connects the antibody to the cytotoxic payload is a critical component of an ADC, designed to be stable in systemic circulation but to release the payload within the tumor cell. nih.govbiochempeg.com
Premature Payload Release: If the linker is not sufficiently stable in the bloodstream, it can be cleaved prematurely, leading to the systemic release of the cytotoxic payload. mdpi.comacs.org This not only reduces the amount of drug delivered to the tumor but can also increase off-target toxicity. Certain enzymes, such as carboxylesterases, present in the plasma can contribute to the premature cleavage of some linkers. acs.org
Inefficient Linker Cleavage in the Tumor Microenvironment: Conversely, for ADCs with cleavable linkers, the specific enzymes or conditions required for cleavage must be present within the tumor cell. biochempeg.commdpi.com For linkers that are designed to be cleaved by lysosomal proteases like cathepsins, reduced levels or activity of these enzymes in the cancer cell can lead to inefficient payload release and resistance. mdpi.com The design of the linker, such as the specific dipeptide sequence in a protease-cleavable linker, can influence the efficiency of cleavage. acs.orgtdsecurities.com
Research Strategies to Circumvent Resistance in Preclinical Models
Rational Design of Next-Generation CL2A-SN-38 Conjugates
The rational design of new ADCs is a cornerstone of overcoming resistance. This involves meticulous modifications to the three main components of the ADC: the antibody, the linker, and the payload. The goal is to create next-generation conjugates with improved stability, enhanced tumor-specific payload release, and the ability to counteract resistance mechanisms. nih.govnih.gov
One key area of investigation is the linker technology. While the CL2A linker is designed for a moderately stable release of SN-38, particularly in the acidic tumor microenvironment, research has explored linkers with different stability profiles. rsc.orgnih.govaacrjournals.org For instance, the development of more stable linkers, such as CL2E, which contains a cathepsin B cleavage site, was studied to ensure payload release occurs primarily inside the tumor cell following lysosomal processing. rsc.orgadcreview.com However, studies have shown that for a payload like SN-38, which has a bystander effect, a moderately stable linker like CL2A that allows for release in the tumor microenvironment can be advantageous. rsc.orgnih.gov Further refinements include incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker to manage the hydrophobicity of SN-38, which in turn allows for a higher drug-to-antibody ratio (DAR) without causing the ADC to aggregate. tandfonline.com
Another strategy is the development of novel payloads to replace or be used in conjunction with SN-38. While SN-38 is a potent topoisomerase I inhibitor, resistance can arise from factors like the overexpression of drug efflux pumps. nih.gove-century.usd-nb.info Researchers are exploring other camptothecin analogues that may not be substrates for these pumps. nih.govd-nb.info For example, conjugates have been developed with more potent camptothecin analogues, demonstrating enhanced cytotoxicity. researchgate.net
Emerging ADC formats are also being explored to tackle resistance and tumor heterogeneity. These include bispecific ADCs that can target two different tumor antigens simultaneously, potentially increasing tumor specificity and uptake. nih.gov Other innovative approaches include the design of conjugates that are not based on antibodies but use other targeting ligands, such as linking SN-38 to HSP90 inhibitors to leverage extracellular HSP90 for tumor cell entry. researchgate.net These next-generation designs aim to create more precise and potent therapeutics that can effectively combat resistant cancers. pharmaceutical-journal.com
| Linker | Key Feature | Release Mechanism | Serum Half-Life (Approx.) | Primary Advantage |
|---|---|---|---|---|
| CL2A | Moderately stable | pH-sensitive hydrolysis | ~1-2 days | Allows for bystander effect in tumor microenvironment rsc.orgnih.govaacrjournals.org |
| CL2E | Highly stable | Enzymatic (Cathepsin B) | >10 days | Intended for more specific intracellular payload release adcreview.comtandfonline.com |
Combination Approaches to Overcome Resistance (e.g., FL118 studies)
Combining ADCs with other therapeutic agents is a powerful strategy to overcome resistance by targeting distinct cellular pathways. A notable example in preclinical research is the investigation of FL118, a novel camptothecin analogue, to overcome resistance to SN-38. nih.gove-century.usnih.gov
FL118 has demonstrated the ability to circumvent common resistance mechanisms that affect irinotecan (the prodrug of SN-38) and topotecan. nih.gove-century.us A key advantage of FL118 is that it is not a substrate for and can bypass drug efflux pumps like P-glycoprotein (P-gp/MDR1) and ABCG2, which are often responsible for acquired resistance to SN-38. nih.gove-century.usd-nb.infonih.gov Preclinical studies have shown that while inhibitors of these pumps sensitize cells to SN-38, they have no effect on the efficacy of FL118, highlighting its ability to evade this resistance pathway. e-century.us
Furthermore, FL118 exhibits a distinct mechanism of action by targeting anti-apoptotic proteins. It has been shown to downregulate survivin, which in turn leads to the decreased expression of RAD51, a critical protein in the DNA homologous recombination repair pathway. nih.govnih.govresearchgate.net By attenuating DNA repair processes, FL118 can re-sensitize resistant cells to DNA damage. In preclinical models using SN-38-resistant colorectal cancer cells (LOVO SN38R), FL118 treatment significantly reduced cell viability and suppressed RAD51 activity. nih.govnih.gov
The potential of FL118 is also being explored as a payload for next-generation ADCs. An ADC using a CL2A linker with FL118 has been developed and has shown potent antitumor activity in preclinical xenograft models, in some cases surpassing that of existing ADCs. google.com This suggests a dual approach of using FL118 in combination therapies and as an improved payload to create more effective ADCs against resistant tumors. google.com
| Cell Line/Model | Resistance Mechanism | FL118 Effect | Key Finding |
|---|---|---|---|
| SW620, HCT-8 (Colon Cancer) | Efflux pumps (P-gp, ABCG2) | Bypasses resistance | FL118 is not a substrate for major drug efflux pumps, unlike SN-38. e-century.us |
| LOVO SN38R (SN-38 Resistant Colon Cancer) | Acquired SN-38 resistance | Reduces cell viability | FL118 overcomes acquired resistance in cells chronically exposed to SN-38. nih.govnih.gov |
| LOVO SN38R | DNA Repair | Downregulates Survivin and RAD51 | Inhibits the homologous recombination DNA repair pathway. nih.govnih.gov |
| Human Tumor Xenografts | Acquired Irinotecan/Topotecan Resistance | Eliminates resistant tumors | Demonstrates potent in vivo efficacy against tumors that no longer respond to conventional camptothecins. nih.gove-century.us |
Future Directions and Research Opportunities
Exploration of CL2A-SN-38 Dichloroacetic Acid in Other Disease Models (Beyond Oncology)
The therapeutic potential of the components of this compound may extend beyond cancer treatment. The dichloroacetate (B87207) (DCA) component, in particular, has been investigated for its metabolic modulating properties in a variety of non-oncological conditions. DCA works by inhibiting pyruvate (B1213749) dehydrogenase kinase, which leads to the stimulation of pyruvate dehydrogenase and a subsequent shift from glycolysis to glucose oxidation. This mechanism of action is pertinent to several metabolic and inflammatory diseases.
Research has indicated that DCA could be beneficial in managing metabolic disorders by improving glucose utilization and reducing hyperglycemia. Its ability to inhibit lipogenesis and cholesterogenesis suggests a potential role in treating hereditary and acquired disorders of lipoprotein metabolism. Furthermore, DCA has shown promise in cardiovascular conditions, such as improving cardiac output and mechanical efficiency during myocardial ischemia by promoting the metabolism of carbohydrates and lactate over fats. In the context of neurological disorders, DCA's capacity to ameliorate oxidative stress, reduce neuroinflammation, and protect the blood-brain barrier is being explored.
While SN-38 is primarily known for its cytotoxic effects in cancer, the principle of targeted cell destruction or modulation could be adapted for other diseases characterized by pathological cell populations. For instance, in certain autoimmune or inflammatory conditions, targeted depletion of specific immune cell subsets could be a viable therapeutic strategy. The development of ADCs with antibodies targeting disease-specific cell surface markers could deliver SN-38 to these cells, offering a more precise and potent treatment than current systemic therapies.
The following table summarizes the potential non-oncological applications of the dichloroacetic acid component based on its mechanism of action.
| Disease Area | Mechanism of Action of Dichloroacetic Acid | Potential Therapeutic Benefit |
| Metabolic Disorders | Stimulates peripheral glucose utilization, inhibits gluconeogenesis, lipogenesis, and cholesterogenesis. | Reduction of hyperglycemia, decreased circulating lipid and lipoprotein levels. |
| Cardiovascular Disease | Facilitates myocardial metabolism of carbohydrates and lactate. | Improved cardiac output and efficiency under ischemic conditions. |
| Neurological Disorders | Regulates metabolism, ameliorates oxidative stress, attenuates neuroinflammation. | Neuroprotective effects in conditions like ischemic stroke. |
Integration with Emerging Technologies for Drug Delivery
The efficacy of this compound can be further enhanced through the integration of advanced drug delivery technologies. These innovations aim to improve the therapeutic index of the conjugate by increasing its stability, solubility, and tumor-specific delivery while minimizing off-target effects.
Nanoparticle-Based Systems and Prodrug Formulations
Nanoparticle-based systems offer a versatile platform for the delivery of SN-38. Due to SN-38's poor water solubility and instability at physiological pH, its direct administration is challenging. Encapsulating SN-38 or the entire CL2A-SN-38 conjugate within nanoparticles can overcome these limitations.
Polymeric nanoparticles , such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate hydrophobic drugs like SN-38 in their core, protecting the drug from degradation and allowing for controlled release. Studies have shown that SN-38 loaded into PLGA nanoparticles exhibit superior cytotoxicity against cancer cells compared to its prodrug, irinotecan (B1672180). The co-encapsulation of other therapeutic agents, such as curcumin, with SN-38 in polymeric nanoparticles has been shown to increase the encapsulation efficiency of SN-38.
Lipid-based nanoparticles , including liposomes and nanostructured lipid carriers (NLCs), provide another effective delivery vehicle. These systems can improve the solubility and stability of SN-38. For example, SN-38 loaded NLCs have demonstrated enhanced cytotoxicity against glioblastoma cells in vitro. Formulations combining SN-38 with cyclodextrins within liposomes are also being explored to improve drug loading and retention.
Prodrug formulations represent a chemical approach to enhance the delivery of SN-38. By modifying the SN-38 molecule to create a prodrug, its physicochemical properties can be improved. For instance, a novel β-glucuronidase-sensitive albumin-binding prodrug of SN-38 has been designed to selectively deliver the drug to tumor sites. After administration, this prodrug binds to plasma albumin, leading to its accumulation in the tumor, where it is then cleaved by extracellular β-glucuronidase to release the active SN-38. Another strategy involves creating lipophilic prodrugs of SN-38 by esterification with fatty acids, which has been shown to significantly improve its solubility in lipid excipients and enhance its transmucosal permeability for potential oral delivery.
The table below details various nanoparticle and prodrug strategies for SN-38 delivery.
| Delivery Strategy | System | Advantages |
| Nanoparticle-Based | Polymeric Nanoparticles (e.g., PLGA) | Overcomes poor water solubility, provides sustained release, can be co-loaded with other agents. |
| Lipid-Based Nanoparticles (e.g., Liposomes, NLCs) | Improves solubility and stability, enhances cytotoxicity against specific cancer cells. | |
| Prodrug Formulations | Albumin-Binding Prodrugs | Enables selective tumor accumulation and triggered release of SN-38. |
| Lipophilic Prodrugs | Increases solubility in lipid carriers, enhances potential for oral delivery. |
Advanced In Vitro and Ex Vivo Modeling for Translational Research
To better predict the clinical efficacy of this compound and accelerate its translation from the laboratory to the clinic, advanced in vitro and ex vivo models that more accurately mimic human tumors are essential.
Organoid and 3D Culture Systems for Efficacy Prediction
Traditional two-dimensional (2D) cell cultures fail to replicate the complex three-dimensional (3D) architecture and microenvironment of human tumors. Organoid and 3D culture systems overcome many of these limitations by allowing cells to grow in a manner that more closely resembles the in vivo state.
Patient-derived organoids (PDOs) are 3D structures grown from a patient's own tumor cells that retain the genetic and phenotypic characteristics of the original tumor. PDOs provide a more accurate model for assessing the efficacy of ADCs like CL2A-SN-38. They can be used for high-throughput screening to evaluate the sensitivity of different tumor types to the conjugate and to identify potential biomarkers of response. Furthermore, organoids derived from normal tissues can be used to assess off-target toxicities, providing a more comprehensive preclinical safety profile.
3D spheroid cultures , where cancer cells aggregate to form spherical structures, also offer a more physiologically relevant model than 2D cultures. These models can be used to study the penetration and distribution of ADCs within a tumor mass, as well as to evaluate their cytotoxic effects in a more realistic microenvironment.
Patient-Derived Xenograft (PDX) Models for Preclinical Validation
Patient-derived xenograft (PDX) models, created by implanting human tumor tissue directly into immunodeficient mice, are considered a gold standard for preclinical cancer research. These models maintain the histological and genetic heterogeneity of the original patient tumor, making them highly valuable for the in vivo validation of novel therapeutics.
PDX models can be used to evaluate the antitumor activity of this compound in a setting that closely mimics the clinical scenario. These models allow for the assessment of various pharmacological parameters, including the conjugate's ability to localize to the tumor, its therapeutic efficacy against different tumor subtypes, and the emergence of potential resistance mechanisms. By using a diverse panel of PDX models representing different cancer types and patient populations, researchers can gain a better understanding of the potential clinical utility of CL2A-SN-38 and identify patient populations most likely to benefit from this therapy.
The following table compares the features of advanced preclinical models for ADC evaluation.
| Model Type | Key Features | Applications for this compound |
| Patient-Derived Organoids (PDOs) | Retain genetic and phenotypic characteristics of the original tumor; suitable for high-throughput screening. | Efficacy prediction across different tumor types; assessment of off-target toxicity on normal tissue organoids. |
| 3D Spheroid Cultures | Mimic the 3D architecture of tumors. | Evaluation of ADC penetration and distribution; assessment of cytotoxicity in a more realistic microenvironment. |
| Patient-Derived Xenografts (PDXs) | Maintain the heterogeneity and microenvironment of the patient's tumor; high clinical relevance. | In vivo validation of antitumor activity; study of pharmacokinetics and resistance mechanisms. |
Methodological Advancements in Characterization and Analysis
The complex structure of ADCs like this compound necessitates sophisticated analytical methods for their comprehensive characterization. Methodological advancements in this area are crucial for ensuring the quality, consistency, and safety of the final therapeutic product.
A key analytical challenge for ADCs is the determination of the drug-to-antibody ratio (DAR), which is a critical quality attribute that influences both efficacy and safety. Several advanced techniques are employed for this purpose:
Hydrophobic Interaction Chromatography (HIC) is a widely used method for separating ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used for DAR analysis, particularly for cysteine-linked ADCs, and provides detailed information on drug load distribution.
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), is a powerful tool for ADC characterization. Native MS allows for the analysis of the intact ADC, providing information on the DAR and the distribution of different drug-loaded species. Peptide mapping, following enzymatic digestion of the ADC, can be used to identify the specific sites of drug conjugation.
The stability of the CL2A linker and the release of the SN-38 payload are also critical parameters that require careful analysis. LC-MS-based methods are instrumental in studying the in vitro and in vivo stability of the ADC and in quantifying the release of the active drug.
For the analysis of the dichloroacetic acid component, techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, or hydrophilic interaction liquid chromatography (HILAC) coupled with tandem mass spectrometry (LC-MS/MS), can be used for its quantification in biological matrices.
The table below summarizes key analytical techniques for the characterization of this compound.
| Analytical Technique | Parameter Measured | Importance |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution. | Ensures consistency and optimal therapeutic window. |
| Reversed-Phase HPLC (RP-HPLC) | DAR and drug load distribution. | Provides detailed characterization of ADC heterogeneity. |
| Mass Spectrometry (MS) | Intact mass, DAR, conjugation sites, payload identity. | Confirms molecular structure and integrity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Stability, payload release, quantification of components. | Assesses pharmacokinetic properties and biotransformation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of dichloroacetic acid. | Monitors the presence of the salt component. |
Development of Sensitive Assays for ADC Stability and Payload Release
The stability of an ADC and the controlled release of its cytotoxic payload are critical determinants of its efficacy and safety. For ADCs incorporating the this compound conjugate, the development of assays that can precisely and sensitively measure the intact ADC, free payload, and its metabolites in biological matrices is a key research priority.
Current and Emerging Assay Technologies:
A variety of analytical techniques are employed to assess the stability and payload release of ADCs. These methods must be sensitive enough to detect the low concentrations of these molecules expected in biological samples.
| Assay Type | Analytes Measured | Key Advantages |
| Ligand-Binding Assays (LBAs) | Total antibody, conjugated ADC | High sensitivity and throughput |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC, drug-to-antibody ratio (DAR), free payload, metabolites | High specificity and ability to characterize different molecular species |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of drug-loaded species (DAR) | Provides information on the heterogeneity of the ADC |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Total antibody, conjugated payload | Well-established, high sensitivity |
A significant advancement in this area is the development of a highly sensitive and selective stable isotope dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method. This assay has been successfully used to quantify free SN-38, total SN-38, and its primary metabolite, SN-38 glucuronide (SN-38G), in plasma and tumor tissues from preclinical models treated with sacituzumab govitecan, an ADC that utilizes a CL2A-SN-38 linker system. nih.gov This method demonstrated excellent linearity, accuracy, and precision, enabling the detection of trace levels of free SN-38 and its metabolite, which is crucial for understanding the ADC's therapeutic index. nih.gov
Future research will likely focus on refining these assays to further improve their sensitivity and multiplexing capabilities. The ability to simultaneously measure multiple ADC-related analytes in a single, small-volume sample will be invaluable for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Imaging Techniques for In Vivo Biodistribution and Efficacy Monitoring in Preclinical Species
Non-invasive imaging techniques play a crucial role in the preclinical evaluation of ADCs by providing dynamic and quantitative information on their biodistribution, tumor targeting, and therapeutic response. aacrjournals.orgnih.gov These technologies are instrumental in making critical " go/no-go " decisions in the drug development process. nih.gov
Advanced Imaging Modalities in ADC Research:
Several imaging modalities are being utilized to study ADCs in preclinical models, each with its own set of advantages.
| Imaging Modality | Information Provided | Key Advantages |
| Fluorescence Molecular Tomography (FMT) | 3D biodistribution and tumor targeting of fluorescently labeled ADCs | Good sensitivity, allows for multiplexing with different fluorophores aacrjournals.orgsemanticscholar.org |
| Bioluminescence Imaging (BLI) | Tumor growth and response to therapy | High sensitivity, speed, and affordability nih.gov |
| Positron Emission Tomography (PET) | Whole-body biodistribution and quantification of radiolabeled ADCs | High sensitivity and quantitative accuracy nih.gov |
| Magnetic Resonance Imaging (MRI) | High-resolution anatomical images, tumor volume | Excellent soft-tissue contrast nih.gov |
| Single-Photon Emission Computed Tomography (SPECT) | Biodistribution of radiolabeled ADCs | Good sensitivity and quantitative capabilities |
Fluorescence-based imaging, particularly FMT, has emerged as a valuable tool for assessing the biodistribution of ADCs. aacrjournals.orgsemanticscholar.org By conjugating a near-infrared fluorescent probe to the ADC, researchers can non-invasively track its accumulation in tumors and other organs over time. aacrjournals.org This approach has been successfully used to evaluate the biodistribution and tumor-targeting kinetics of various antibodies and ADCs. semanticscholar.org
For monitoring therapeutic efficacy, BLI is a widely adopted modality. nih.gov By using tumor cell lines that have been engineered to express a luciferase enzyme, changes in tumor burden can be sensitively and dynamically monitored following ADC treatment. nih.gov This provides a real-time assessment of the ADC's cytotoxic effect.
Future directions in this field involve the development of multimodal imaging strategies that combine the strengths of different techniques. For example, co-registering high-resolution anatomical images from MRI or CT with highly sensitive molecular information from PET or FMT can provide a more comprehensive understanding of ADC behavior in vivo. Furthermore, the development of novel imaging probes that can specifically report on payload release or the induction of apoptosis in response to ADC treatment will provide deeper insights into their mechanisms of action. researchgate.net These advancements will ultimately facilitate the rational design of more effective ADCs with improved safety profiles.
Q & A
Q. What is the mechanism of action of CL2A-SN-38 in targeting cancer cells?
CL2A-SN-38 is an antibody-drug conjugate (ADC) composed of SN-38, a DNA topoisomerase I inhibitor, and the linker CL2A. The linker enables pH-sensitive cleavage in the acidic tumor microenvironment, releasing SN-38 to induce DNA damage and apoptosis. CL2A’s design incorporates a PEG8 spacer and a maleimidocaproyl group for stable conjugation to antibodies, facilitating targeted delivery to tumor cells while minimizing off-target toxicity. Experimental validation involves in vitro cytotoxicity assays (e.g., IC50 determination in tumor spheroids) and in vivo xenograft models to assess tumor regression .
Q. How does dichloroacetic acid (DCA) induce apoptosis in cancer cells?
DCA promotes apoptosis by inhibiting pyruvate dehydrogenase kinase (PDK), which activates pyruvate dehydrogenase (PDH). This shifts cellular metabolism from glycolysis to oxidative phosphorylation, increasing mitochondrial reactive oxygen species (ROS) and activating pro-apoptotic pathways. Key experiments include flow cytometry for Annexin V/PI staining, mitochondrial membrane potential assays (e.g., JC-1 dye), and Western blotting for caspase-3/9 activation. Dose-response studies (0.5–10 mM DCA) in hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) are standard .
Q. What analytical methods are used to quantify dichloroacetic acid in experimental settings?
Gas chromatography (GC) with electron capture detection (ECD) is the gold standard for DCA quantification. However, interlaboratory studies highlight common pitfalls: improper selection of chromatographic columns (e.g., DB-624 vs. DB-1701), incorrect split ratios, and flawed internal standard spiking (e.g., using 1,2-dibromopropane). Method validation should include calibration curves (0.1–10 ppm), spike-recovery tests (>85% recovery), and interday precision checks (<10% RSD) .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on DCA’s dual role in apoptosis induction and carcinogenicity?
DCA exhibits context-dependent effects: low doses (0.5–1 mM) induce apoptosis in cancer cells, while chronic high-dose exposure (≥2 g/L in drinking water) promotes hepatocarcinogenesis in rodents via GST-zeta1 polymorphism-dependent mechanisms. To address contradictions, design studies with:
- Temporal controls : Short-term (24–72 hr) vs. long-term (>30 days) exposure models.
- Metabolic profiling : LC-MS/MS to monitor DCA metabolites (e.g., glyoxylate) in hepatocytes.
- Genetic models : GST-zeta1 knockout mice to assess metabolic susceptibility .
Q. What experimental strategies evaluate the bystander effect in CL2A-SN-38 ADCs?
The bystander effect occurs when cleaved SN-38 diffuses to adjacent non-target cells. To assess this:
- Use co-culture systems : Mix antibody-positive (e.g., Trop-2+ HCC cells) and antibody-negative cells.
- Measure cytotoxicity via ATP-luciferase assays in both cell populations.
- Simulate acidic microenvironments (pH 5.5–6.5) to trigger linker cleavage.
- Validate with mass spectrometry to quantify extracellular SN-38 release .
Q. How can researchers optimize DCA’s antitumor efficacy while mitigating hepatotoxicity?
Hepatotoxicity arises from DCA’s metabolism via GST-zeta1, producing toxic intermediates. Strategies include:
- Dose fractionation : Administer 25 mg/kg DCA twice daily instead of a single bolus to reduce hepatic accumulation.
- Combination therapies : Co-administer with N-acetylcysteine (NAC) to scavenge ROS in normal hepatocytes.
- Biomarker monitoring : Track serum alanine transaminase (ALT) and glutathione levels in preclinical models .
Q. What computational models predict DCA’s environmental persistence and lab disposal risks?
Photocatalytic mineralization studies using computational fluid dynamics (CFD) models simulate DCA degradation in UV-irradiated reactors. Key parameters:
- Reactor geometry : Rectangular bubble tanks with external irradiation (254 nm).
- Kinetic constants : Pseudo-first-order rate constants (0.02–0.05 min⁻¹) derived from Langmuir-Hinshelwood equations.
- Validation : Compare model outputs with experimental TOC (total organic carbon) removal data (>90% mineralization at 120 min) .
Methodological Notes
- Data contradiction analysis : Use Bland-Altman plots for interlaboratory GC data discrepancies .
- Synergy studies : For DCA + Metformin combinations, apply Chou-Talalay synergy indices (e.g., CI <1.0) in HCC xenografts .
- Ethical compliance : Adopt OECD Guidelines 451 (carcinogenicity testing) and 489 (in vitro bystander assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
